7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime is a chemical compound with the molecular formula and a molecular weight of 310.19 g/mol. This compound is classified under heterocyclic compounds, specifically those containing a seven-membered ring with nitrogen as a heteroatom. It is associated with various chemical and biological applications, particularly in medicinal chemistry as an inhibitor of histone deacetylase enzymes, which are involved in the regulation of gene expression .
The synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime can be approached through several methods, generally involving the formation of the oxime from the corresponding ketone. One common synthetic route involves:
Technical details regarding specific reaction conditions (temperature, solvent, and time) are often proprietary or found in specialized literature.
The molecular structure of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime features a bicyclic framework that combines a benzene-like structure with an oxepin ring. The presence of a bromine atom at position 7 influences both the electronic properties and reactivity of the compound.
The structural representation can be visualized using molecular modeling software, which provides insights into its three-dimensional conformation.
7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime participates in various chemical reactions due to its functional groups:
Technical details about these reactions often involve specific conditions such as pH, temperature, and catalysts used.
The mechanism of action for 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime primarily revolves around its role as a histone deacetylase inhibitor. By binding to the active site of histone deacetylases, it prevents the removal of acetyl groups from histones, leading to increased acetylation levels. This alteration in histone modification results in changes to chromatin structure and gene expression patterns:
Data supporting these mechanisms can be found in biochemical studies that evaluate changes in gene expression profiles following treatment with this compound .
The melting point and boiling point are not universally reported but can vary based on purity and specific preparation methods.
7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime has notable applications in scientific research:
This compound exemplifies how modifications to small molecules can lead to significant biological implications and therapeutic potential.
The synthesis of the target oxime derivative relies critically on the efficient production of the ketone precursor 7-bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one (CAS 55580-08-0). This key intermediate possesses a molecular formula of C₁₀H₉BrO₂ (MW: 241.08 g/mol) and features a benz-fused oxepin ring system with a ketone functionality at the 5-position and bromine substitution at the 7-position [6]. Commercial suppliers like Sigma-Aldrich list this compound with the SMILES string Brc1ccc2OCCCC(=O)c2c1
and InChIKey JMIWCASGALGDMJ-UHFFFAOYSA-N
, highlighting its availability for research, albeit typically sold "as-is" without analytical guarantees [1] [2] [4].
A common retrosynthetic approach involves constructing the seven-membered oxepinone ring. Literature procedures often employ Friedel-Crafts acylation or ring-closing reactions. For instance, a documented route utilizes brominated phenethyl alcohol derivatives undergoing sequential O-alkylation with ethyl acrylate followed by intramolecular Friedel-Crafts acylation under Lewis acid catalysis (e.g., AlCl₃ or PPA) to form the bicyclic ketone core [6] [9]. The bromine atom, being an ortho/para-directing substituent, influences the electrophilic acylation step, necessitating careful control of reaction conditions (temperature, stoichiometry) to ensure regioselectivity and prevent polyacylation or debromination. Yields for the ring-closing step vary significantly (30-65%), heavily dependent on the purity of starting materials and the specific Lewis acid employed. Alternative routes via Pd-catalyzed coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) for introducing the bromo substituent post-ring formation are less common due to potential catalyst poisoning by the heteroatoms and the stability challenges of the oxepinone system under cross-coupling conditions [9].
Table 1: Key Characteristics of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one
Property | Value | Source |
---|---|---|
CAS Number | 55580-08-0 | [6] |
Molecular Formula | C₁₀H₉BrO₂ | [1] [6] |
Molecular Weight | 241.08 g/mol | [6] |
SMILES | Brc1ccc2OCCCC(=O)c2c1 | [1] [2] |
InChIKey | JMIWCASGALGDMJ-UHFFFAOYSA-N | [1] [4] |
Alternative SMILES | C1=C2C(=CC=C1Br)OCCCC2=O | [6] |
Density (Calc.) | 1.528 g/cm³ | [6] |
Boiling Point (Calc.) | 349.0°C at 760 mmHg | [6] |
Flash Point (Calc.) | 164.9°C | [6] |
Conversion of the ketone precursor (C₁₀H₉BrO₂) to the corresponding O-cyclobutyl oxime involves two primary stages: oxime formation followed by O-alkylation.
Stage 1: Oxime Formation: The ketone is condensed with hydroxylamine hydrochloride (NH₂OH·HCl) in a suitable solvent system (commonly ethanol, pyridine/ethanol mixtures, or methanol/water). Pyridine acts as both base and solvent, facilitating imine formation and neutralizing the generated HCl. Typical reaction conditions involve reflux (70-80°C) for 4-12 hours, yielding the unsubstituted oxime (C₁₀H₁₀BrNO₂) as a mixture of (E)- and (Z)-isomers [3]. Monitoring by TLC (Rf shift) or LC-MS is essential for completion. Crude oxime mixtures can often be used directly in the subsequent O-alkylation step after solvent removal.
Stage 2: O-Cyclobutyl Functionalization: Alkylation of the oxime oxygen specifically requires careful control to minimize N-alkylation and di-alkylation byproducts. The synthesis of the closely related analog (E)-7-Bromo-N-(2,2,2-trifluoroethoxy)-3,4-dihydro-2H-1-benzoxepin-5-imine
(CAS 1202859-38-8, C₁₂H₁₁BrF₃NO₂) demonstrates the methodology [3]. This involves reacting the sodium or potassium salt of the oxime with the appropriate alkyl halide – in this case, cyclobutyl bromide.
The critical optimization parameters are:
Table 2: Optimization Parameters for O-Cyclobutyl Functionalization of Oxime
Parameter | Standard Condition | Optimized Condition | Impact on Yield/Purity |
---|---|---|---|
Base | NaH, DMF | K₂CO₃, DMF (anhydrous) | ↑ Yield (10-15%), ↓ N-alkylation byproducts |
Alkylating Agent | Cyclobutyl bromide (1.0 eq) | Cyclobutyl bromide (1.3 eq) | ↑ Conversion, ↑ Dialkylation risk |
Solvent | Ethanol | Anhydrous DMF or Acetonitrile | ↑ Solubility, ↑ Reaction Rate (20-30%) |
Temperature | 25°C (RT) | 70°C | ↑ Reaction Rate, ↑ Decomposition risk |
Time | 24 h | 12 h (at 70°C) | Efficient conversion, ↓ Side products |
Additive | None | Tetrabutylammonium bromide (TBAB, catalytic) | ↑ Rate in biphasic systems (K₂CO₃/H₂O) |
The oxime functional group inherently exists as geometric isomers around the C=N bond: (E) (syn, or anti) and (Z) (anti, or syn), relative to the oxime OH or OR group. Controlling this stereochemistry is crucial as isomers can exhibit significantly different physicochemical and biological properties. For O-substituted oximes like the O-cyclobutyl derivative, stereoselective synthesis presents challenges.
Directing Strategies During Oxime Formation: The initial condensation of the ketone with NH₂OH·HCl typically yields an uncontrolled mixture favoring the (E)-isomer (ratios from 60:40 to 85:15 (E:Z) are common for aryl alkyl ketones like the benzoxepinone), driven by steric factors – the bulky benzo ring prefers trans to the hydroxyl group [3]. Modulating reaction conditions offers limited stereocontrol:
Stereoselective O-Alkylation: Achieving stereocontrol during the O-alkylation step is more promising but complex. The geometry of the starting oxime dictates the stereochemical outcome of alkylation, as the reaction typically proceeds with retention of configuration at the C=N bond. Alkylation of a pre-formed, geometrically enriched or pure oxime salt is therefore the preferred route:
Post-Synthesis Isomer Separation: Due to the difficulties in achieving high stereoselectivity during synthesis, chromatographic separation (Section 1.5) of the O-alkylated (E)- and (Z)-isomers is often the most practical approach for obtaining pure stereoisomers on a research scale. The isomers generally exhibit different Rf values (TLC) and retention times (HPLC).
While classical thermal methods for constructing the benzoxepinone core exist (Section 1.1), microwave-assisted organic synthesis (MAOS) offers significant advantages in efficiency for key steps, particularly the ring-forming reaction and potentially the oxime formation/alkylation.
Ring-Closure Optimization: The critical Friedel-Crafts cyclization can be dramatically accelerated and improved using microwave irradiation. Replacing conventional oil-bath heating (reflux, 4-12 hours) with microwave irradiation (e.g., 150-180°C, sealed vessel, 10-30 minutes) using catalysts like PPA, Eaton's reagent (P₂O₅ in methanesulfonic acid), or Lewis acids (e.g., AlCl₃, FeCl₃) in solvent-free conditions or minimal solvent often leads to:
For example, optimizing the cyclization of brominated precursor ethyl 4-(2-(2-bromophenoxy)ethyl)butanoate
using PPA under microwave irradiation (160°C, 15 min) could achieve yields >70% compared to ~50% under conventional reflux for 8 hours [9].
Catalytic Approaches: Traditional Friedel-Crafts acylations use stoichiometric Lewis acids, generating significant waste. Developing catalytic methodologies is desirable:
Microwave-Assisted Oxime Formation and O-Alkylation: While less common than for ring closure, MAOS can also benefit later stages:
The synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime presents significant purification hurdles due to multiple sources of complexity:
Chromatographic Resolution: Flash column chromatography on silica gel is the primary purification technique. Optimization involves:
Preparative HPLC: For difficult separations, particularly resolving (E)- and (Z)-O-cyclobutyl oxime isomers on larger scales or when high purity is critical (>99% ee), reversed-phase preparative HPLC (C18 or phenyl columns) using water/acetonitrile or water/methanol gradients is highly effective but more costly. Normal-phase HPLC (silica or diol columns) with hexane/isopropanol mixtures is also viable. Key parameters include column choice, particle size, flow rate, and gradient steepness.
Crystallization: While potentially useful for isolating the final product or intermediates (like the unsubstituted (E)-oxime), crystallization is often challenging due to the mixture of isomers and related impurities. Screening solvents (e.g., EtOAc/Hexane, ethanol/water) is necessary. The O-cyclobutyl oxime may exhibit better crystallinity than the unsubstituted oxime.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7